Cas no 943914-99-6 ((1beta,3beta,22alpha,25S)-26-(beta-D-Glucopyranosyloxy)-3,22-dihydroxyfurost-5-en-1-yl O-alpha-L-arabinopyranosyl-(1-2)-O-[6-deoxy-alpha-L-mannopyranosyl-(1-3)]-6-deoxy-beta-D-Galactopyranoside)

(1beta,3beta,22alpha,25S)-26-(beta-D-Glucopyranosyloxy)-3,22-dihydroxyfurost-5-en-1-yl O-alpha-L-arabinopyranosyl-(1-2)-O-[6-deoxy-alpha-L-mannopyranosyl-(1-3)]-6-deoxy-beta-D-Galactopyranoside structure
943914-99-6 structure
Product Name:(1beta,3beta,22alpha,25S)-26-(beta-D-Glucopyranosyloxy)-3,22-dihydroxyfurost-5-en-1-yl O-alpha-L-arabinopyranosyl-(1-2)-O-[6-deoxy-alpha-L-mannopyranosyl-(1-3)]-6-deoxy-beta-D-Galactopyranoside
N.o CAS:943914-99-6
MF:C50H82O22
MW:1035.17289876938
CID:797009
Update Time:2024-03-01

(1beta,3beta,22alpha,25S)-26-(beta-D-Glucopyranosyloxy)-3,22-dihydroxyfurost-5-en-1-yl O-alpha-L-arabinopyranosyl-(1-2)-O-[6-deoxy-alpha-L-mannopyranosyl-(1-3)]-6-deoxy-beta-D-Galactopyranoside Propriedades químicas e físicas

Nomes e Identificadores

    • b-D-Galactopyranoside, (1b,3b,22a,25S)-26-(b-D-glucopyranosyloxy)-3,22-dihydroxyfurost-5-en-1-yl O-a-L-arabinopyranosyl-(1&re
    • OPHIOPOGONIN A
    • b-D-Galactopyranoside, (1b,3b,22a,25S)-26-(b-D-glucopyranosyloxy)-3,22-dihydroxyfurost-5-en-1-yl O-a-L-arabinopyranosyl-(1&reg
    • (1beta,3beta,22alpha,25S)-26-(beta-D-Glucopyranosyloxy)-3,22-dihydroxyfurost-5-en-1-yl O-alpha-L-arabinopyranosyl-(1-2)-O-[6-deoxy-alpha-L-mannopyranosyl-(1-3)]-6-deoxy-beta-D-Galactopyranoside
    • CID 131863857
    • PubChem ID: 131863857
    • (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-6,16-dihydroxy-7,9,13-trimethyl-6-[(3S)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.0^{2,9}.0^{4,8}.0^{13,18}]icos-18-en-14-yl]oxy]-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol
    • Ophiopogoside A
    • β-D-Galactopyranoside, (1β,3β,22α,25S)-26-(β-D-glucopyranosyloxy)-3,22-dihydroxyfurost-5-en-1-yl O-α-L-arabinopyranosyl-(1→2)-O-[6-deoxy-α-L-mannopyranosyl-(1→3)]-6-deoxy-
    • Inchi: 1S/C50H82O22/c1-19(17-64-44-40(61)38(59)36(57)30(16-51)68-44)9-12-50(63)20(2)32-29(72-50)15-27-25-8-7-23-13-24(52)14-31(49(23,6)26(25)10-11-48(27,32)5)69-47-43(71-45-39(60)35(56)28(53)18-65-45)42(34(55)22(4)67-47)70-46-41(62)37(58)33(54)21(3)66-46/h7,19-22,24-47,51-63H,8-18H2,1-6H3/t19-,20-,21-,22+,24+,25+,26-,27-,28-,29-,30+,31+,32-,33-,34-,35-,36+,37+,38-,39+,40+,41+,42-,43+,44+,45-,46-,47-,48-,49-,50+/m0/s1
    • Chave InChI: QHSQBVMGDKVQGN-HIQNNYLPSA-N
    • SMILES: O1[C@](CC[C@H](C)CO[C@H]2[C@@H]([C@H]([C@@H]([C@@H](CO)O2)O)O)O)([C@@H](C)[C@H]2[C@@H]1C[C@H]1[C@@H]3CC=C4C[C@H](C[C@H]([C@]4(C)[C@H]3CC[C@@]12C)O[C@H]1[C@@H]([C@H]([C@H]([C@@H](C)O1)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@H](C)O1)O)O)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)O

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 13
  • Contagem de aceitadores de ligações de hidrogénio: 22
  • Contagem de Átomos Pesados: 72
  • Contagem de Ligações Rotativas: 13
  • Complexidade: 1880
  • Superfície polar topológica: 346

Propriedades Experimentais

  • Densidade: 1.48
  • pka: 12.93±0.70(Predicted)
Fornecedores recomendados
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Feiyang Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.